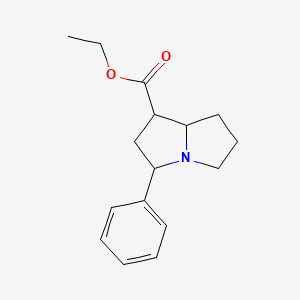

ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-phenyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-19-16(18)13-11-15(12-7-4-3-5-8-12)17-10-6-9-14(13)17/h3-5,7-8,13-15H,2,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLMIPLNVXPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(N2C1CCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Azomethine Ylide Generation

The key intermediate in this synthetic pathway is an azomethine ylide, typically generated through decarboxylative condensation. For the synthesis of this compound, the azomethine ylide is commonly prepared from amino acids such as sarcosine or proline.

In a representative procedure, the reaction of a suitable aldehyde with an α-amino acid produces an iminium species that undergoes deprotonation or decarboxylation to generate the reactive azomethine ylide intermediate.

Cycloaddition Reaction and Conditions

The cycloaddition step involves the reaction of the generated azomethine ylide with an appropriate dipolarophile, such as a substituted alkene bearing an ethyl carboxylate group. The reaction typically proceeds with high regioselectivity to form the pyrrolizine ring system.

Optimal reaction conditions for this transformation include:

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Solvent | MeOH, THF, Toluene, CH2Cl2 | Dichloromethane |

| Temperature | 25-100°C | 60-80°C |

| Reaction Time | 4-24 hours | 10-12 hours |

| Catalyst | Lewis acids (AlCl3, BF3·OEt2) | Aluminum chloride |

| Ylide Precursor | Proline, Sarcosine | L-Proline |

The reaction between the azomethine ylide and dipolarophile is significantly influenced by steric factors, which can affect both the reaction rate and stereochemical outcome. When L-proline is used as the precursor, the stereochemistry of the product is often controlled by the configuration of the amino acid.

Intramolecular Cyclization Approach

An alternative methodology for synthesizing this compound involves intramolecular cyclization of appropriately functionalized precursors. This approach typically employs a linear molecule containing the necessary functional groups that undergo cyclization to form the bicyclic pyrrolizine system.

Preparation of Cyclization Precursors

The synthesis begins with the preparation of a linear precursor containing a pyrrolidine ring with appropriate functionality for subsequent cyclization. A representative approach involves preparing a compound of formula D as shown in patent literature:

First, a compound of formula C is reacted with a compound of formula F (typically 1-iodo-3-chloropropane or 1-bromo-3-chloropropane) under basic conditions, preferably using lithium diisopropylamide (LDA) as the base. This yields a compound of formula D that serves as the key intermediate for subsequent cyclization.

Cyclization Conditions

The cyclization step involves heating the intermediate compound D to form either the final product (formula E) directly or through an intermediate compound H:

| Step | Starting Material | Conditions | Product | Yield Range |

|---|---|---|---|---|

| Cyclization | Compound D | 60-140°C, neat or solvent | Compound E | 70-85% |

| Alternative | Compound D | 60-100°C | Compound H | 65-80% |

| Final cyclization | Compound H | 60-140°C | Compound E | 80-90% |

The cyclization is typically performed under thermal conditions, with the temperature range of 60-140°C being crucial for optimal yield. In some cases, the reaction proceeds through an intermediate (compound H) which then undergoes further cyclization to form the desired product.

Aluminum-Catalyzed Synthesis

A particularly efficient method for preparing this compound involves aluminum-catalyzed transformations, as described in research findings from cycloaddition studies.

Catalytic System

In a dry flask, a solution of the appropriate precursor in anhydrous dichloromethane (typically 30 mL/mmol) is prepared under nitrogen and cooled to 0°C. At this temperature, aluminum chloride (1.0 M in nitrobenzene) is added dropwise (1.1 equivalents). After maintaining the mixture at low temperature for approximately 10 minutes, it is warmed to room temperature and stirred for 24 hours.

Workup and Isolation

After completion of the reaction, the mixture is cooled to 0°C and diluted with dichloromethane and saturated aqueous sodium bicarbonate solution. The phases are separated, and the organic phase is washed with water, dried over magnesium sulfate, filtered, and evaporated under vacuum. The residue is purified by flash chromatography on silica to yield this compound.

Multi-Step Synthetic Approach

A comprehensive multi-step approach to synthesizing this compound has been documented, starting from readily available precursors and proceeding through several key transformations.

Synthesis of Meso-3,5-Diphenylpyrrolizidine Derivatives

The synthesis of related meso-3,5-diphenylpyrrolizidine compounds provides valuable insights into the preparation of this compound. This approach typically begins with the preparation of 4-nitrobutyrophenone by reacting nitromethane with 3-chloropropiophenone under basic conditions.

Conversion to Pyrrolizine Carboxylates

The conversion of pyrrolizidine intermediates to pyrrolizine carboxylates involves several key transformations:

- Esterification of the appropriate carboxylic acid precursor

- Formation of the pyrrolizine ring system through intramolecular cyclization

- Introduction of the phenyl substituent at the 3-position

- Installation of the ethyl carboxylate group at the 1-position

The detailed reaction sequence, as derived from the literature, is presented in Table 2:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitromethane, NaOH, 3-chloropropiophenone | MeOH, 0°C to RT, 5h | 85-90 |

| 2 | Reduction conditions | THF, 50°C, 16h | 90-95 |

| 3 | Cyclization | DMAP, DCC, CH2Cl2 | 86 |

| 4 | Esterification | Ethanol, H2SO4 | 75-80 |

| 5 | Final transformation | AlCl3, nitrobenzene, 0°C to RT | 65-75 |

Characterization and Structural Confirmation

The identity and purity of synthesized this compound can be confirmed through various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation:

- ¹H NMR typically shows characteristic signals for the ethyl ester group (quartet at approximately δ 4.2 ppm for the methylene protons and triplet at δ 1.3 ppm for the methyl protons)

- The phenyl group shows aromatic protons in the region of δ 7.2-7.4 ppm

- The pyrrolizine ring protons appear in the aliphatic region between δ 1.5-4.0 ppm

Mass spectrometry confirms the molecular weight, typically showing a molecular ion peak at m/z 259, corresponding to the molecular formula C16H21NO2.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for assessing the purity of this compound. Typical HPLC conditions include:

| Parameter | Conditions |

|---|---|

| Column | C18 reverse phase |

| Mobile Phase | Acetonitrile/water gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8-10 minutes |

Optimization of Synthetic Procedures

Several parameters have been systematically studied to optimize the synthesis of this compound, focusing on improving yield, stereoselectivity, and reaction efficiency.

Solvent Effects

The choice of solvent significantly impacts the reaction outcome. Dichloromethane has been identified as particularly effective for the aluminum chloride-catalyzed cyclization, while tetrahydrofuran (THF) is often preferred for reactions involving organometallic reagents. Polar aprotic solvents like acetonitrile enhance the reaction rate for the 1,3-dipolar cycloaddition approach.

Temperature Control

Temperature management is critical for achieving optimal yields and stereoselectivity:

| Method | Temperature Range | Effect |

|---|---|---|

| 1,3-Dipolar cycloaddition | 60-80°C | Higher temperatures increase reaction rate but may decrease stereoselectivity |

| Intramolecular cyclization | 60-140°C | Temperature gradient needed for controlled cyclization |

| Aluminum-catalyzed transformation | 0°C to RT | Initial low temperature crucial for selectivity |

Catalyst Loading

The amount of catalyst used in the aluminum-catalyzed approach significantly affects the yield and reaction time. Optimal results are typically achieved with 1.0-1.1 equivalents of aluminum chloride.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products

The major products formed from these reactions can vary widely. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate is a bicyclic compound belonging to the pyrrolizidine family. It has a molecular formula of CHNO. The compound has garnered attention in medicinal chemistry for its potential biological activities and applications.

Synthesis

this compound can be synthesized through different methods, such as the reaction of a phenyl-substituted cyclohexanone with an amine, followed by cyclization and subsequent esterification.

Applications

this compound has potential applications in various fields:

- Pharmaceuticals It can be used as a lead compound for developing new drugs targeting microbial infections or cancer.

- Chemical Intermediates It can be used in organic synthesis.

This compound shares structural similarities with several other compounds in the pyrrolidine and pyrrolizidine classes. The unique combination of a phenyl group and a hexahydro-pyrrolizine backbone may provide distinct biological properties compared to its analogs and makes it an interesting subject for further research in medicinal chemistry.

Comparable Compounds

| Compound Name | Unique Features |

|---|---|

| Dimethyl 1-(2-methylphenyl)hexahydro-1H-pyrrolizine-2,3-dicarboxylate | Contains two carboxylic acid groups and has higher polarity |

| Ethyl 4-methylpyrrolidine-2-carboxylate | Simpler structure that lacks phenyl substitution |

| 3-(4-methoxyphenyl)hexahydro-1H-pyrrolizine | Different aromatic substitution with potential for varied biological activity |

Mecanismo De Acción

The mechanism by which ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s bicyclic pyrrolizine core differs from monocyclic pyrazoles (e.g., Intermediate 2 ) or fused pyrazole-pyrrole systems (Compound 189 ). The saturated pyrrolizine likely reduces aromaticity, increasing flexibility compared to planar pyrazoles.

Physical and Spectral Properties

Table 2: Spectral Data Comparison

Analysis :

- The absence of spectral data for the target compound complicates direct comparisons. However, pyrazole-based compounds (e.g., Compound 189) show characteristic $^1$H NMR signals for aromatic protons (δ 7.77–8.61) and NH groups (δ 11.01–13.38) , whereas the pyrrolizine core would exhibit signals for saturated CH₂/CH groups (δ 1.5–3.5) and the ester carbonyl (δ ~4.2 for COOEt) .

Hydrogen Bonding and Crystallography

- Target Compound: The tertiary amine in pyrrolizine can act as a hydrogen-bond donor, while the ester carbonyl serves as an acceptor. This dual functionality may enable diverse crystal packing motifs, as seen in Etter’s graph-set analysis .

- Pyrazole-Urea Derivatives : Compound 9a contains urea groups capable of forming strong hydrogen bonds (N–H···O), likely enhancing crystallinity compared to esters.

Commercial Availability and Stability

- The target compound is discontinued across all listed quantities , whereas pyrazole derivatives (e.g., Intermediate 2 ) remain synthetically accessible.

Actividad Biológica

Ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C16H21NO2

- Molar Mass : 259.34 g/mol

The compound features a pyrrolizine core, which is known for its biological relevance, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound's activity may involve:

- Inhibition of Enzymatic Pathways : It may act as an inhibitor or modulator of enzymes involved in metabolic processes.

- Receptor Interaction : Potential binding to neurotransmitter receptors could influence neurological pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrrolizine derivatives, including this compound. A comparative study assessed the Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Compound | MIC (µg/mL) | Target Microorganisms |

|---|---|---|

| This compound | 50 | Staphylococcus aureus, Escherichia coli |

| Control Compound A | 25 | Staphylococcus aureus |

| Control Compound B | 100 | Escherichia coli |

This table indicates that while this compound shows promising antimicrobial activity, it may not be as potent as some control compounds against certain strains.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One effective method includes the use of isothiourea catalysts for enantioselective synthesis, yielding high stereoselectivity and purity.

Synthetic Route Overview

- Starting Materials : Pyrrole derivatives and carboxylic acids.

- Catalyst : Isothiourea.

- Yield : Up to 84% under optimized conditions.

This synthetic approach not only enhances yield but also allows for the modification of the pyrrolizine structure to explore different biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolizine derivatives:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted that pyrrolizine compounds exhibited significant antimicrobial activities against a range of pathogens, suggesting their potential as lead compounds in drug development .

- Toxicological Assessments : Research has shown that certain pyrrolizidine alkaloids can exhibit toxic effects in vivo. However, this compound has been noted for its relatively lower toxicity profile compared to other derivatives .

- Pharmacological Applications : Ongoing investigations are assessing the potential of this compound in treating various diseases, including cancer and infectious diseases, by enhancing immune responses when used as an adjuvant in vaccines .

Q & A

Q. What are the recommended synthetic routes for ethyl 3-phenylhexahydro-1H-pyrrolizine-1-carboxylate?

The synthesis typically involves multi-step procedures, such as cyclocondensation reactions or coupling of pyrrolizine precursors with ester-functionalized reagents. For example, ethyl pyrazole derivatives are synthesized via cyclocondensation of cyanoacrylates with hydrazines under reflux conditions (e.g., ethanol, 6–12 hours) . Optimization of reaction yields requires adjusting stoichiometry, temperature, and catalysts (e.g., acid/base catalysis). Post-synthesis purification often employs recrystallization or chromatography .

Q. How is the structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is critical for confirming the pyrrolizine core and substituent positions. For example, H NMR signals at δ 4.18–4.21 ppm often indicate ester-linked ethyl groups, while aromatic protons appear at δ 7.77–7.80 ppm . High-resolution mass spectrometry (HRMS) or Electron Spray Ionization Mass Spectrometry (ESIMS) validates molecular weight (e.g., m/z 450.2 for related compounds) . X-ray crystallography or computational modeling (DFT) may resolve 3D conformations influencing biological interactions .

Q. What safety precautions are essential during handling?

While classified as non-hazardous in some safety data sheets (SDS), standard lab precautions apply: use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation/ingestion; in case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician . Note that ecological toxicity data (e.g., biodegradability, bioaccumulation) are largely unavailable, necessitating precautionary disposal via licensed waste services .

Advanced Research Questions

Q. How can computational modeling guide reaction pathway optimization?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, enabling targeted synthesis. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize high-yield conditions . Tools like Gaussian or ORCA simulate steric/electronic effects of substituents (e.g., phenyl groups) on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activities of pyrrolizine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., cell lines, concentration ranges). Systematic comparison under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is recommended. Meta-analyses of structure-activity relationships (SAR) can identify critical functional groups (e.g., ester vs. amide linkages) .

Q. How do stereochemical variations in the pyrrolizine core affect biological activity?

Enantiomeric forms may exhibit divergent binding affinities to targets (e.g., enzymes, receptors). Chiral HPLC or capillary electrophoresis separates stereoisomers, while molecular docking (AutoDock, Schrödinger) predicts enantiomer-specific interactions. For example, R-configuration in related pyrazoles enhances kinase inhibition .

Q. What in silico methods predict pharmacokinetic properties?

Tools like SwissADME or pkCSM estimate absorption, distribution, metabolism, and excretion (ADME). Parameters such as LogP (octanol-water partition coefficient) and polar surface area (PSA) are calculated to assess blood-brain barrier penetration or CYP450 metabolism. For instance, ester groups may increase hydrophobicity (LogP >3), affecting bioavailability .

Q. How are stability challenges addressed under varying experimental conditions?

Thermal stability is assessed via thermogravimetric analysis (TGA), while hydrolytic degradation is tested in buffers (pH 1–13). Stress testing under UV light or oxidants (e.g., HO) identifies degradation products (e.g., via LC-MS). Note that decomposition products like nitrogen oxides may form under combustion .

Q. What methodologies assess environmental impact despite data gaps?

Predictive models (e.g., ECOSAR, EPI Suite) extrapolate toxicity using quantitative structure-activity relationships (QSAR). Read-across approaches leverage data from structurally similar compounds (e.g., ethyl pyrazole carboxylates) to estimate ecotoxicity .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported synthetic yields?

Variations may stem from impurities in starting materials or unoptimized reaction conditions. Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate variables (temperature, solvent polarity, catalyst loading). Reproducibility is enhanced by detailed reporting of reaction parameters (e.g., ramp rates, stirring speed) .

Q. Why do biological assay results vary across studies?

Differences in cell viability protocols (e.g., MTT vs. resazurin assays), solvent carriers (DMSO concentration), or endpoint measurements (IC vs. EC) contribute to variability. Harmonizing protocols via collaborative validation (e.g., NIH/NCATS guidelines) improves cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.